2-Butyl-4-chloro-5-formylimidazole

Synthetic Methodology Process Chemistry Pharmaceutical Intermediate Manufacturing

2-Butyl-4-chloro-5-formylimidazole (BCFI) is the essential aryl halide for Losartan synthesis, featuring orthogonal C2 n-butyl, C4 chloro, and C5 formyl groups. Supplied at ≥98% purity with patent-verified freedom from PAAA, BCHI, NDMA, and NDEA. Officially designated as Losartan EP Impurity D & USP Related Compound A for compendial applications. Enables industrial Suzuki-Miyaura coupling (86% yield). Also supports Schiff base and metallodrug discovery: Cu(II) complexes achieve IC₅₀ 80 mg/mL against MDA-MB-231, outperforming Ni(II) analogs.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 83857-96-9
Cat. No. B193128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-chloro-5-formylimidazole
CAS83857-96-9
Synonyms2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde;  2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde;  2-Butyl-4-chloro -5-formylimidazole;  2-Butyl-4-chloroimidazole-5-carboxaldehyde;  2-Butyl-5-formyl-4-chloroimidazole
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1)Cl)C=O
InChIInChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)
InChIKeyJLVIHQCWASNXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4-chloro-5-formylimidazole (CAS 83857-96-9): Technical Specifications and Industrial Procurement Overview


2-Butyl-4-chloro-5-formylimidazole (CAS 83857-96-9, molecular formula C₈H₁₁ClN₂O, molecular weight 186.64) is a chlorinated imidazole-5-carbaldehyde derivative that functions as a critical pharmaceutical intermediate . The compound is officially designated as Losartan EP Impurity D and Losartan USP Related Compound A, and is manufactured to industrial-grade purities of ≥98% to 99.5% for pharmaceutical applications [1]. Its primary commercial utility lies in the synthesis of angiotensin II receptor antagonists, where it serves as the aryl halide substrate for Suzuki-Miyaura cross-coupling reactions .

Why Generic Substitution of 2-Butyl-4-chloro-5-formylimidazole (CAS 83857-96-9) Fails: Differentiated Procurement Considerations


Generic substitution of 2-butyl-4-chloro-5-formylimidazole with structurally similar imidazole derivatives is not scientifically defensible due to three documented factors. First, the compound bears a unique orthogonal functionalization pattern—C2 n-butyl group for lipophilicity modulation, C4 chloro leaving group for cross-coupling reactivity, and C5 formyl electrophile for condensation chemistry—that is not simultaneously present in simpler 4-chloro-5-formylimidazole analogs lacking the C2 alkyl chain . Second, impurity profile specifications vary significantly between manufacturing processes; patent literature documents that certain synthetic routes yield material free from critical pharmaceutical impurities including PAAA, BCHI, NDMA, and NDEA, whereas alternative routes may not achieve comparable purity profiles [1]. Third, pharmacopeial recognition as Losartan EP Impurity D and USP Related Compound A establishes this specific CAS registry number as the sole compound acceptable for compendial analytical applications and regulatory filings [2].

2-Butyl-4-chloro-5-formylimidazole (CAS 83857-96-9): Quantitative Differentiation Evidence Against Comparators


Synthesis Yield Differential: 2-Butyl-4-chloro-5-formylimidazole vs. 2-Substituted 4-Chloro-5-Formylimidazole Class

The manganese dioxide-mediated oxidation of 2-n-butyl-4-chloro-5-hydroxymethylimidazole to 2-butyl-4-chloro-5-formylimidazole proceeds with 86% isolated yield [1]. This compares favorably to the broader class of 2-substituted 5-formylimidazole syntheses via the hydroxymethylimidazole oxidation route, where yields below 40% are commonly reported due to overoxidation of the intermediate [2]. The 86% yield was achieved at preparative scale (12.81 g isolated product) with a melting point of 97-98°C, confirming product identity and purity [1].

Synthetic Methodology Process Chemistry Pharmaceutical Intermediate Manufacturing

Schiff Base Derivative Antimicrobial Activity: L2 vs. L3 Standard Ligand

The Schiff base ligand L2, synthesized directly from 2-butyl-4-chloro-5-formylimidazole and 2,4-dinitrophenylhydrazine, demonstrated superior antimicrobial activity against Gram-negative bacteria (E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) and Gram-positive Staphylococcus aureus when compared to the standard ligand L3 under identical assay conditions [1]. The enhanced activity is attributed to the extended π-electron conjugation between the 2-butyl-4-chloroimidazole core and the nitro-substituted phenyl ring in the L2 structure [2].

Antimicrobial Research Schiff Base Chemistry Drug Discovery

Metal Complex Anti-Proliferative Activity: Cu(II) Complex vs. Ni(II) Complex of 2-Butyl-4-chloro-5-formylimidazole Thiosemicarbazone

Copper(II) and nickel(II) complexes of 2-butyl-4-chloro-5-formylimidazole thiosemicarbazone were evaluated for anti-cancer activity against MDA-MB-231 breast cancer cell lines. The Cu(II) complex demonstrated an IC₅₀ value of 80 mg/mL, whereas the Ni(II) complex exhibited a higher IC₅₀ of 100 mg/mL, indicating that the copper(II) complex possesses approximately 20% greater anti-proliferative potency under identical assay conditions [1]. Both complexes were characterized as octahedral geometries with similar spectroscopic profiles, confirming that the differential activity is attributable to metal center identity rather than structural variation [1].

Coordination Chemistry Cancer Research Bioinorganic Chemistry

Cobalt(II) Complex Antimicrobial Activity: MIC and Inhibition Zone Comparison Against Standard Antibiotic

The cobalt(II) complex of 2-butyl-4-chloro-5-formylimidazole thiosemicarbazone demonstrated minimum inhibitory concentration (MIC) of 12.0 µg/mL against Staphylococcus aureus and Bacillus megaterium [1]. The inhibition zones produced by the Co(II) complex were reported as almost comparable to those of the standard antibiotic used as positive control in the study [1]. Molecular docking studies against β-ketoacyl-acyl carrier protein synthase III (FabH, PDB: 1MZS) revealed that the Co(II) complex occupies the active site consisting of the catalytic triad and adenine-binding site, providing a mechanistic rationale for its antimicrobial activity [1].

Antimicrobial Resistance Metal-Based Drugs Coordination Complexes

Industrial-Grade Purity Specifications: High-Purity vs. Research-Grade Material

Commercial suppliers offer 2-butyl-4-chloro-5-formylimidazole at multiple purity grades with quantifiable differences. Industrial-grade material manufactured for Losartan intermediate applications is available at 99.5% purity [1]. General research-grade material is supplied at ≥98% to ≥99% purity (GC) [2], while minimum purity specifications for basic reagent grade can be as low as 95% . The melting point range specification narrows from 96-103°C for standard material to 95-98°C for high-purity industrial grade [1]. USP and EP reference standard grades carry additional pharmacopeial certification documentation .

Quality Control Pharmaceutical Manufacturing Analytical Standards

Optimal Procurement and Application Scenarios for 2-Butyl-4-chloro-5-formylimidazole (CAS 83857-96-9) Based on Quantitative Evidence


Large-Scale Pharmaceutical Manufacturing of Angiotensin II Receptor Antagonists

Procurement of industrial-grade 2-butyl-4-chloro-5-formylimidazole at 99.5% purity is justified for Losartan and related sartan-class API manufacturing, where the compound serves as the aryl halide substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-(boronate)biphenyl derivatives . The documented 86% synthetic yield for oxidation-based production routes supports cost-effective large-scale sourcing, and patent-validated processes ensure material free from critical impurities (PAAA, BCHI, NDMA, NDEA) that would otherwise require additional purification and increase manufacturing cost [6].

Analytical Method Development and Quality Control for Losartan Formulations

Procurement of USP or EP reference standard grade material is essential for analytical method development, method validation, and quality control testing in Losartan manufacturing. This compound is officially designated as Losartan EP Impurity D and Losartan USP Related Compound A, making it the sole acceptable reference standard for compendial testing of these specific impurities in Losartan drug substance and drug product . Use of non-compendial material for regulatory submissions would not meet FDA or EMA requirements.

Medicinal Chemistry Programs Targeting Antimicrobial and Anticancer Lead Optimization

Procurement of research-grade 2-butyl-4-chloro-5-formylimidazole (≥98% purity) is appropriate for synthetic derivatization programs focused on Schiff base and metal complex development. The compound enables synthesis of L2-type Schiff bases with superior antimicrobial activity against Gram-negative pathogens compared to L3 standard ligands , and Cu(II) complexes derived from its thiosemicarbazone exhibit IC₅₀ values of 80 mg/mL against MDA-MB-231 breast cancer cells—20% more potent than Ni(II) counterparts [6]. These validated activity differentials support strategic inclusion in lead optimization workflows.

Coordination Chemistry and Bioinorganic Research on Metal-Based Therapeutics

Procurement for coordination chemistry applications should prioritize use in cobalt(II) and copper(II) complexation studies. The Co(II) thiosemicarbazone complex achieves MIC = 12.0 µg/mL against S. aureus and B. megaterium with activity comparable to standard antibiotics, and molecular docking confirms binding to the FabH enzyme active site (PDB: 1MZS) . The Cu(II) complex demonstrates superior anti-proliferative activity (IC₅₀ = 80 mg/mL) relative to the Ni(II) complex (IC₅₀ = 100 mg/mL) in MDA-MB-231 assays [6]. This metal-dependent activity profile makes the compound a valuable ligand scaffold for comparative metallodrug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butyl-4-chloro-5-formylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.